molecular formula C27H23BrN2O2S2 B11038518 [2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro[1,2]thiazolo[5,4-c]quinolin-5(2H)-yl](4-methylphenyl)methanone

[2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro[1,2]thiazolo[5,4-c]quinolin-5(2H)-yl](4-methylphenyl)methanone

Cat. No.: B11038518
M. Wt: 551.5 g/mol
InChI Key: QTSDEPWHZPMDNU-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazoloquinoline core, followed by the introduction of the bromophenyl and methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups that modify the compound’s reactivity and properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structure suggests it could have interesting binding properties, making it a candidate for drug discovery and development.

Medicine

In medicine, 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE could be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its unique structure could make it valuable in the production of advanced polymers, coatings, or other specialized materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its therapeutic effects in a biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE include other isothiazoloquinoline derivatives, as well as compounds with similar functional groups, such as bromophenyl and methoxy groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H23BrN2O2S2

Molecular Weight

551.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C27H23BrN2O2S2/c1-16-5-7-17(8-6-16)25(31)29-22-14-13-20(32-4)15-21(22)23-24(27(29,2)3)34-30(26(23)33)19-11-9-18(28)10-12-19/h5-15H,1-4H3

InChI Key

QTSDEPWHZPMDNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SN(C4=S)C5=CC=C(C=C5)Br

Origin of Product

United States

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